1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole
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Overview
Description
1-(2,4-Dichloro-5-methoxyphenyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 2,4-dichloro-5-methoxyphenyl group
Mechanism of Action
Target of Action
The primary targets of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole are the Src and ABL tyrosine kinases . These kinases are non-receptor protein tyrosine kinases that play a crucial role in signaling pathways promoting tumor growth and progression .
Mode of Action
This compound interacts with its targets, the Src and ABL tyrosine kinases, by competitively inhibiting their activity . This inhibition results in the disruption of the signaling pathways that these kinases are involved in, leading to a decrease in tumor growth and progression .
Biochemical Pathways
The inhibition of Src and ABL tyrosine kinases by this compound affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and differentiation. The downstream effects of this inhibition can lead to the suppression of tumor growth and progression .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized by CYP3A4 . The properties of this compound and its metabolites, including their solubility and permeability, can impact its bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of the activity of Src and ABL tyrosine kinases, leading to the disruption of signaling pathways involved in tumor growth and progression. This can result in the suppression of tumor growth and the induction of apoptosis in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the pH of the environment, the presence of other substances, and the temperature. For instance, changes in pH can affect the ionization state of this compound, potentially influencing its solubility and permeability, and thus its bioavailability .
Preparation Methods
The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichloro-5-methoxybenzaldehyde.
Formation of Pyrrole Ring: The aldehyde undergoes a condensation reaction with an appropriate amine, such as pyrrole, in the presence of an acid catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions in a solvent like ethanol or toluene.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(2,4-Dichloro-5-methoxyphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles like amines or thiols replace the chlorine atoms.
Major Products: The major products formed depend on the specific reagents and conditions used, but typically include various substituted pyrrole derivatives.
Scientific Research Applications
1-(2,4-Dichloro-5-methoxyphenyl)-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Biological Studies: It serves as a probe in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
Comparison with Similar Compounds
1-(2,4-Dichloro-5-methoxyphenyl)-1H-pyrrole can be compared with similar compounds such as:
1-(2,4-Dichloro-5-methoxyphenyl)-2H-pyrrole: This compound has a similar structure but differs in the position of the pyrrole ring, affecting its reactivity and biological activity.
2,4-Dichloro-5-methoxyphenyl methanesulfonate: This compound shares the same phenyl group but has a methanesulfonate group instead of a pyrrole ring, leading to different chemical properties and applications.
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one: This compound has an ethanone group instead of a pyrrole ring, resulting in distinct reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrole ring, which confer unique chemical and biological properties.
Biological Activity
1-(2,4-Dichloro-5-methoxyphenyl)-1H-pyrrole is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a dichlorophenyl group and a methoxy group, contributing to its reactivity and biological activity. Its molecular formula is C13H10Cl2N with a molecular weight of approximately 270.15 g/mol.
Target Enzymes
The primary targets of this compound are the Src and ABL tyrosine kinases. The compound acts as a competitive inhibitor, affecting several biochemical pathways related to cell proliferation, survival, and differentiation. This inhibition can lead to the suppression of tumor growth and progression.
Biochemical Pathways
The inhibition of Src and ABL kinases influences various downstream signaling pathways, including those involved in:
- Cell Cycle Regulation : Disruption in signaling can lead to cell cycle arrest.
- Apoptosis : Enhanced apoptotic signaling may occur due to altered kinase activity.
- Inflammation : The compound exhibits potential anti-inflammatory properties through its kinase inhibition.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has demonstrated cytotoxic effects on breast cancer (MCF-7) and colon cancer (HCT116) cell lines .
Antibacterial Properties
While primarily noted for its anticancer potential, there are indications that compounds with similar structures may possess antibacterial activity. Studies have highlighted that pyrrole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound's antibacterial effects remain limited .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized by cytochrome P450 enzymes (CYP3A4), which is crucial for understanding its bioavailability and potential drug interactions.
Case Studies
Several studies have documented the biological activities of this compound:
- Study on Antitumor Activity : A study evaluated the compound's effects on MCF-7 cells, reporting a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to apoptosis .
- Inhibition of Kinase Activity : Another study demonstrated that treatment with this compound resulted in a dose-dependent inhibition of Src kinase activity in vitro, correlating with reduced cell migration and invasion in cancer models.
Data Summary
Activity Type | Effect | Cell Line/Organism | Concentration Tested |
---|---|---|---|
Antitumor | Cytotoxicity | MCF-7 (Breast Cancer) | 10-50 µM |
Antitumor | Apoptosis | HCT116 (Colon Cancer) | 20 µM |
Kinase Inhibition | Src Kinase | Various Cancer Models | Dose-dependent |
Properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-15-11-7-10(8(12)6-9(11)13)14-4-2-3-5-14/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZLFZWHCHKJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.